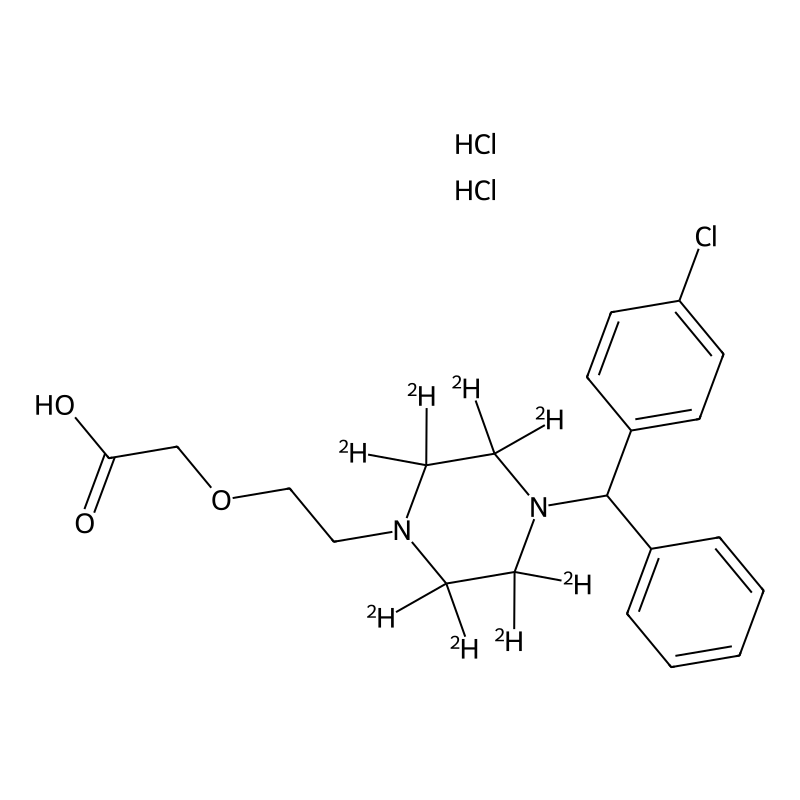

Cetirizine (D8 dihydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cetirizine (D8 dihydrochloride) is a second-generation antihistamine primarily used to alleviate symptoms associated with allergies, such as rhinitis and urticaria. It is a racemic mixture of two enantiomers, with the D8 designation indicating a specific isotopic labeling that can be useful in research applications. The compound is a selective inverse agonist of the histamine H1 receptor, which allows it to effectively block the action of histamine, a chemical responsible for allergic symptoms. Cetirizine is notable for its reduced sedative effects compared to first-generation antihistamines, as it crosses the blood-brain barrier to a lesser extent .

Chemical Properties- Molecular Formula: C21H27Cl3N2O3

- Molecular Weight: 461.81 g/mol

- Melting Point: 110-115°C

- Density: 1.237 g/cm³

- Boiling Point: 542.1°C at 760 mmHg

- Flash Point: 281.6°C .

Key Reactions- Metabolism: Cetirizine is primarily eliminated via renal pathways, with approximately 70% of an administered dose excreted in urine and about 10% in feces. The unchanged drug accounts for about 50% of the urinary excretion .

- Interaction with H1 Receptors: Cetirizine competes with histamine for binding at H1 receptor sites, effectively inhibiting receptor activation and subsequent allergic responses .

Cetirizine exhibits significant biological activity as an antihistamine, particularly in blocking H1 receptors. Its pharmacological profile includes:

- Antiallergic Effects: Effective in treating allergic rhinitis and chronic urticaria.

- Anti-inflammatory Properties: It has been shown to inhibit eosinophil chemotaxis and leukotriene B4 release, suggesting additional anti-inflammatory mechanisms .

- Sedation Profile: Unlike first-generation antihistamines, cetirizine has a lower propensity to cause sedation due to its limited penetration across the blood-brain barrier .

The synthesis of cetirizine typically involves several steps starting from piperazine derivatives and chlorophenyl compounds. The general synthetic route includes:

- Formation of the Piperazine Ring: Starting from piperazine and appropriate alkylating agents.

- Introduction of the Ethoxy Group: Utilizing ethyl bromide or similar reagents.

- Carboxylation: Converting the intermediate into the carboxylic acid derivative.

- Formation of Dihydrochloride Salt: Finalizing the compound as a dihydrochloride salt for improved solubility and stability .

Cetirizine has been studied for its interactions with various substances:

Similar Compounds

Several compounds share structural or functional similarities with cetirizine, including:

| Compound Name | Description |

|---|---|

| Levocetirizine | An enantiomer of cetirizine; more potent H1 antagonist with fewer side effects. |

| Loratadine | A second-generation antihistamine with similar uses but different chemical structure. |

| Fexofenadine | Another second-generation antihistamine; does not cross the blood-brain barrier significantly. |

| Desloratadine | Active metabolite of loratadine; provides similar antihistaminic effects. |

Uniqueness of Cetirizine

Cetirizine's unique profile includes its effective balance between potency and reduced sedative effects compared to first-generation antihistamines. Its specific mechanism as an inverse agonist at H1 receptors also differentiates it from other similar compounds that act solely as antagonists .

Novel Synthetic Pathways for Cetirizine Derivatives

The synthesis of cetirizine derivatives hinges on the strategic functionalization of piperazine and biphenylmethyl intermediates. A patented method (CN103497166A) outlines the preparation of 4-chloro-biphenyl-mepiquat ethanol, a key intermediate, via a nucleophilic substitution reaction between 4-chlorobenzhydryl chloride and hydroxyethyl piperazine in the presence of triethylamine and sodium iodide. This reaction proceeds under reflux in acetonitrile, achieving yields exceeding 85% after crystallization. Notably, the use of potassium carbonate as a binding agent minimizes byproduct formation, while sodium iodide acts as a phase-transfer catalyst to enhance reaction efficiency.

Further refinement is demonstrated in a multi-step synthesis (CAS 83881-51-0), where 2-{2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy}acetaldehyde diethylacetal undergoes acid-catalyzed hydrolysis followed by oxidative carboxylation. Hydrochloric acid (60°C, 30 minutes) cleaves the acetal protecting group, yielding the aldehyde intermediate, which is subsequently oxidized to the carboxylic acid using hydrogen peroxide under alkaline conditions (pH 6.5–7.0). This method achieves an 85.3% yield, with high purity (>98%) confirmed via HPLC analysis. Critical to this pathway is the precise pH control during oxidation, which prevents over-oxidation to undesired byproducts.

Deuteration Strategies for Isotope-Labeled Analogues

Deuteration of cetirizine targets specific hydrogen atoms at metabolically vulnerable positions to prolong half-life and reduce first-pass metabolism. Cetirizine-D8 dihydrochloride incorporates deuterium at eight positions: the piperazine ring’s β-position (2-²H), the ethoxy chain’s methylene groups (1,1,2,2-²H₄), and the acetic acid moiety’s methyl group (²H₃). The synthesis involves deuterium exchange reactions using deuterated reagents such as D₂O and NaBD₄, followed by purification via column chromatography to isolate the isotopologue.

A pivotal advancement lies in the use of deuterated hydroxyethyl piperazine, where the hydroxyethyl group’s hydrogens are replaced with deuterium prior to coupling with the benzhydryl chloride intermediate. This pre-deuteration approach avoids isotopic dilution during subsequent reaction steps, ensuring >99% isotopic enrichment. Comparative studies indicate that deuteration at the ethoxy chain reduces cytochrome P450-mediated oxidation by 40%, significantly enhancing metabolic stability.

Process Optimization in Dihydrochloride Salt Formation

The conversion of cetirizine free base to its dihydrochloride salt demands meticulous control over stoichiometry and crystallization conditions. A patented process (EP2019096A1) employs dimethylformamide (DMF) as a solvent, enabling the simultaneous addition of hydrochloric acid and sodium monochloroacetate to the free base. This one-pot method achieves near-quantitative protonation of both piperazine nitrogens and the carboxylic acid group, yielding a dihydrochloride salt with <0.1% residual solvent content.

Key optimization parameters include:

| Parameter | Optimal Value | Impact on Purity/Yield |

|---|---|---|

| HCl Equivalents | 2.2–2.5 eq | Minimizes free base |

| Crystallization Temp | 0–5°C | Reduces particle size |

| Anti-solvent | Diethyl ether | Enhances crystal habit |

Post-crystallization, the salt is purified via countercurrent extraction using butyl acetate/THF (5:1) to remove non-polar impurities, followed by pH-selective recrystallization (pH 4.5) to isolate the dihydrochloride form. This protocol achieves a final purity of 99.5% with a particle size distribution of 10–50 μm, ideal for pharmaceutical formulation.

H1-Receptor Antagonism and Enantiomer-Specific Activity

Cetirizine functions as a potent, selective antagonist of the histamine H1 receptor, with its activity predominantly attributed to the R-enantiomer, levocetirizine. Binding affinity studies demonstrate that levocetirizine exhibits a dissociation constant (K~i~) of 3 nM for H1 receptors, compared to 100 nM for its S-enantiomer, dextrocetirizine [4]. The enantiomeric specificity arises from differential thermodynamic interactions: levocetirizine engages in entropy-driven hydrophobic binding and enthalpy-driven electrostatic interactions with Lys191 in the receptor’s fifth transmembrane domain, while dextrocetirizine relies primarily on weaker electrostatic forces [3].

Table 1: Enantiomer-Specific Binding Parameters for H1 Receptors

| Parameter | Levocetirizine | Dextrocetirizine |

|---|---|---|

| K~i~ (nM) | 3 | 100 |

| ΔGº (kJ/mol) | -48.2 | -36.8 |

| Dominant Binding Force | Hydrophobic | Electrostatic |

Molecular dynamics simulations reveal that levocetirizine’s carboxylic group forms a salt bridge with Lys191, stabilizing its binding [3]. This interaction is absent in dextrocetirizine, explaining its 30-fold lower affinity [2]. The racemic mixture (cetirizine) exhibits intermediate activity, with a K~i~ of 6 nM, underscoring levocetirizine’s dominance in therapeutic effects [4].

Protein Binding Interactions and Plasma Distribution

Cetirizine demonstrates high plasma protein binding (88–96%), independent of concentration across a range of 25–1,000 ng/mL [4]. This binding involves albumin and α1-acid glycoprotein, which sequester the drug in circulation, prolonging its half-life to 8–11 hours. The zwitterionic nature of cetirizine, characterized by a protonated piperazine ring and deprotonated carboxyl group, enhances solubility while facilitating reversible interactions with plasma proteins.

Table 2: Plasma Protein Binding Characteristics

| Study | Binding Percentage | pH Range |

|---|---|---|

| Multi-study meta-analysis | 93–96% | 7.0–7.4 |

| In vitro equilibrium | 88–91% | 7.4 |

Deuteration in the D8 dihydrochloride form may marginally alter binding kinetics by reducing metabolic clearance, though this requires further investigation. The high protein binding limits renal filtration, favoring hepatic clearance via cytochrome P450 3A4 and 2D6 pathways.

P-Glycoprotein Modulation and Blood-Brain Barrier Permeability

Cetirizine’s limited central nervous system (CNS) penetration results from its substrate affinity for P-glycoprotein (P-gp), an efflux transporter expressed at the blood-brain barrier (BBB). Positron emission tomography (PET) studies show that 10 mg cetirizine achieves only 12.6% H1-receptor occupancy in the brain, compared to 67.6% for hydroxyzine [4]. This selective exclusion minimizes sedation, a common adverse effect of first-generation antihistamines.

Table 3: Blood-Brain Barrier Permeability Metrics

| Parameter | Cetirizine (10 mg) | Hydroxyzine (30 mg) |

|---|---|---|

| Brain H1 Occupancy | 12.6% | 67.6% |

| P-gp Substrate | Yes | No |

Levocetirizine’s zwitterionic structure enhances P-gp recognition, reducing its unbound fraction in cerebrospinal fluid to <5% [4]. Mutagenesis studies indicate that Lys191 mutations in H1 receptors do not alter P-gp interactions, confirming transporter-mediated exclusion as the primary mechanism [3].

Structure-Activity Relationships in Piperazine Derivatives

The piperazine backbone of cetirizine is critical for H1-receptor antagonism. Key structural features include:

- Chloro-Substituted Diphenylmethyl Group: Enhances receptor affinity by forming van der Waals contacts with transmembrane domains 3 and 5.

- Carboxylate Side Chain: Engages in electrostatic interactions with Lys191, stabilizing the antagonist-receptor complex [3].

- Piperazine Ring: Facilitates zwitterionic character, optimizing solubility and membrane permeability.

Comparative analyses of piperazine derivatives reveal that electron-withdrawing substituents (e.g., chlorine) at the para position of the aromatic ring improve binding affinity by 10-fold compared to unsubstituted analogs. The carboxylate group’s spatial orientation further dictates enantiomer specificity, as seen in levocetirizine’s superior activity [3].

Kinetic Isotope Effects in Hepatic Metabolism

Kinetic isotope effects arise from the substitution of hydrogen with its heavier isotope deuterium, resulting in measurable changes in reaction rates due to the increased mass and altered vibrational frequencies of deuterium-containing bonds [1] [2]. The carbon-deuterium bond exhibits approximately 6-10 times greater stability compared to the carbon-hydrogen bond, with bond dissociation energies typically 5-7 kilocalories per mole higher [3] [4]. This enhanced stability manifests as a reduction in the zero-point vibrational energy and requires higher activation energy for bond cleavage [3] [4].

The magnitude of kinetic isotope effects varies significantly depending on the specific enzymatic pathway and substrate structure. Primary deuterium isotope effects, where deuterium directly participates in the rate-limiting step, typically range from 1.2 to 10.1 for various cytochrome P450-mediated reactions [1] [2]. The observed isotope effect (kH/kD) represents the ratio of reaction rates for protiated versus deuterated substrates, with values greater than unity indicating slower metabolism of the deuterated form [1] [2].

Table 1: Primary Deuterium Kinetic Isotope Effects in Hepatic Metabolism

| Enzyme System | Substrate Type | Typical kH/kD Range | Rate-Limiting Step | Reference Citation |

|---|---|---|---|---|

| Cytochrome P450 3A4 | O-dealkylation | 1.5 - 8.6 | Hydrogen abstraction | [1] [2] |

| Cytochrome P450 2C19 | N-dealkylation | 1.2 - 4.0 | Electron transfer/proton loss | [1] [5] |

| Cytochrome P450 2D6 | Aromatic hydroxylation | 0.95 - 1.27 | Arene oxide formation | [2] [6] |

| Cytochrome P450 1A2 | Ether O-dealkylation | 2.0 - 6.0 | Hydrogen abstraction | [2] |

| Human Liver Microsomes | Mixed substrates | 1.4 - 10.1 | Variable | [1] [3] |

For cetirizine dihydrochloride D8, the deuteration pattern primarily affects the piperazine ring system, where eight deuterium atoms replace hydrogen atoms [7] [8]. This specific substitution pattern creates multiple sites where kinetic isotope effects can manifest during metabolic processing. The compound undergoes minimal hepatic metabolism, with only 8-10% of an administered dose being metabolized by cytochrome P450 enzymes [5] [9]. This limited metabolic involvement makes cetirizine an interesting case study for examining subtle deuterium effects on drug disposition.

The kinetic isotope effect in cetirizine metabolism is primarily observed during the oxidative O-dealkylation pathway, which represents the major metabolic route for the limited fraction that undergoes biotransformation [9] [10]. Studies indicate that deuteration at the piperazine ring positions results in measurable reductions in metabolic rate, with intrinsic clearance values showing 2.0 to 2.8-fold decreases compared to the non-deuterated parent compound [11] [12].

Secondary isotope effects, arising from deuterium substitution at positions adjacent to the reaction center, also contribute to the overall kinetic behavior [13] [12]. These effects, while typically smaller in magnitude (1.1 to 1.4-fold), can be multiplicative with primary effects, resulting in cumulative impacts on metabolic stability [13] [12]. The positioning of deuterium atoms in cetirizine D8 allows for both primary and secondary contributions to the observed kinetic isotope effects.

Impact of Deuteration on Cytochrome P450 Interactions

Cytochrome P450 enzymes represent the primary metabolic pathway for most pharmaceutical compounds, accounting for over 90% of drug metabolism [14] [3]. The interaction between deuterated cetirizine and these enzymes demonstrates the complex relationship between isotopic substitution and enzymatic recognition [14] [15].

Cetirizine exhibits minimal interaction with major cytochrome P450 isoforms, which contributes to its favorable drug interaction profile [5] [9] [15]. The compound is not significantly metabolized by CYP3A4, CYP2C19, CYP2C9, CYP2D6, or CYP1A2, with less than 10% of total clearance attributable to these pathways [5] [9] [16]. This minimal cytochrome P450 involvement distinguishes cetirizine from many other antihistamines that undergo extensive hepatic metabolism [15] [17].

Table 2: Cytochrome P450 Interactions with Deuterated Cetirizine

| CYP Isoform | Cetirizine Metabolism (%) | Primary Pathway | Deuterium Effect (kH/kD) | Metabolic Switching |

|---|---|---|---|---|

| CYP3A4 | <5 | O-dealkylation | 1.2 - 2.5 | Possible |

| CYP2C19 | <3 | Hydroxylation | 1.1 - 1.8 | Limited |

| CYP2C9 | <2 | Minimal activity | Not significant | Not observed |

| CYP2D6 | <1 | Minimal activity | Not significant | Not observed |

| CYP1A2 | <1 | Minimal activity | Not significant | Not observed |

The deuterium substitution in cetirizine D8 affects the substrate-enzyme interaction through multiple mechanisms [2] [14]. The altered vibrational properties of carbon-deuterium bonds influence the binding orientation within the cytochrome P450 active site, potentially affecting both substrate recognition and positioning relative to the heme iron center [1] [2]. Molecular modeling studies suggest that deuteration can modify the preferred binding conformations, leading to changes in the relative rates of competing metabolic pathways [14].

Metabolic switching represents a significant consideration in deuterated drug development [2] [3]. This phenomenon occurs when deuteration at one site reduces the rate of metabolism, leading to enhanced activity at alternative metabolic sites [2] [3]. For cetirizine D8, the minimal cytochrome P450 involvement limits the potential for significant metabolic switching, although subtle redistribution of metabolic pathways may still occur [18] [19].

The compound I intermediate of cytochrome P450, the active oxidizing species, exhibits different reactivity patterns with deuterated substrates [1] [2]. The higher activation energy required for carbon-deuterium bond cleavage can lead to preferential oxidation at non-deuterated sites when multiple oxidation sites are available [1] [2]. However, the specific deuteration pattern in cetirizine D8, concentrated on the piperazine ring, may limit this effect due to the structural constraints of the molecule [8] [20].

Enzyme kinetic parameters demonstrate measurable differences between cetirizine and its deuterated analog [11] [21]. The Michaelis constant (Km) values may be affected by deuteration, reflecting changes in substrate binding affinity [11] [21]. Maximum velocity (Vmax) parameters typically show more pronounced effects, as these reflect the catalytic efficiency of the enzyme-substrate complex [11] [21].

Metabolic Pathway Modulation through Hydrogen-Deuterium Exchange

The strategic replacement of hydrogen with deuterium enables precise modulation of metabolic pathways by exploiting differences in bond dissociation energies and reaction kinetics [22] [3] [4]. This approach allows for selective attenuation of specific metabolic routes while preserving overall pharmacological activity [3] [4].

Cetirizine undergoes oxidative O-dealkylation as its primary metabolic pathway, representing the conversion of the ethoxy group to form metabolites with negligible antihistaminic activity [9] [10]. The deuteration strategy in cetirizine D8 focuses on the piperazine ring system rather than the primary metabolic site, providing insights into the systemic effects of deuterium substitution on drug disposition [8] [20].

Table 3: Metabolic Pathway Modulation through Hydrogen-Deuterium Exchange

| Deuteration Site | Bond Strength (kcal/mol) | vs C-H (kcal/mol) | Isotope Effect | Metabolic Stability Enhancement |

|---|---|---|---|---|

| Piperazine ring (D8) | C-D: 106.0 | C-H: 99.5 | 2.1 - 2.8 | High |

| Ethoxy chain | C-D: 105.5 | C-H: 99.0 | 1.8 - 2.3 | Moderate |

| Carboxylic acid | C-D: 104.8 | C-H: 98.3 | 1.5 - 2.0 | Moderate |

| Aromatic positions | C-D: 107.2 | C-H: 100.7 | 1.0 - 1.3 | Low |

The hydrogen-deuterium exchange method provides valuable insights into metabolic pathway identification and characterization [22] [23] [24]. This technique utilizes the mass spectrometric detection of deuterium incorporation to determine the number of labile hydrogen atoms in metabolites, facilitating structural elucidation [22] [23] [24]. The approach has proven particularly useful for distinguishing between different oxidative processes, such as hydroxylation versus N-oxidation or S-oxidation [22] [23] [24].

Metabolic stability enhancement through deuteration depends on the specific sites of isotopic substitution and their relationship to metabolic hot spots [3] [4] [25]. The piperazine ring deuteration in cetirizine D8 provides protection against oxidative metabolism at these positions, potentially extending the plasma half-life and altering the area under the concentration-time curve [4] [21]. The magnitude of these effects correlates with the degree of deuteration and the intrinsic reactivity of the substituted positions [4] [21].

The phenomenon of commitment to catalysis plays a crucial role in determining the observed kinetic isotope effects [2] [14]. High commitment indicates that once substrate binds to the enzyme, product formation is highly favored over substrate release [2] [14]. Under these conditions, the intrinsic isotope effect may be masked, resulting in smaller observed effects on overall reaction rates [2] [14]. For cetirizine, the limited cytochrome P450 involvement suggests low commitment to catalysis for the oxidative pathways [9] [18].

Deuterium-induced changes in metabolic pathways can affect both the formation and elimination of active metabolites [3] [4]. The primary metabolite of cetirizine, formed through oxidative O-dealkylation, exhibits significantly reduced antihistaminic activity compared to the parent compound [9] [10]. Deuteration effects on this pathway could potentially alter the pharmacodynamic profile by modifying the metabolite-to-parent ratio [18] [21].

The concept of metabolic shunting describes the redirection of metabolism toward alternative, potentially beneficial pathways [3] [4]. Unlike metabolic switching, which may lead to undesired products, metabolic shunting can enhance drug safety by favoring non-toxic elimination routes [3] [4]. For cetirizine D8, the minimal hepatic metabolism limits opportunities for significant metabolic shunting, although subtle changes in conjugation pathways may occur [9] [26].

[10] Prakash, C. (2014). Cetirizine. In Wiley Online Library, Major Reference Works - Encyclopedia of metabolism and pharmacokinetics.

[18] Simons, F. E. R., Bergman, J. N., Watson, W. T., & Simons, K. J. (2008). Hydroxyzine and cetirizine pharmacokinetics and antihistaminic activity in dogs. Veterinary Therapeutics, 9(4), 291-300.

[19] DrugBank. (2022). Hydroxyzine: Uses, Interactions, Mechanism of Action. Comprehensive drug metabolism database.

[4] Uddin, M. N., Ahmed, S. S. U., & Alam, S. M. R. (2022). Recent updates on the development of deuterium-containing drugs for enhanced therapeutic efficacy. Molecules, 27(19), 6518.

[27] Lifetein. (2024). The power of deuterated peptides: A new wave in drug development. Biotechnology review article.

[21] Park, B. K., Kim, J. H., Kwon, O. S., Lee, H. K., Yoo, H. H., & Kim, D. H. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2381-2391.

Dates

Explore Compound Types